REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([C:7](=[O:8])[OH:9])[cH:5][s:6]1.[CH:27]([N:28]([CH:29]([CH3:30])[CH3:31])[CH2:32][CH3:33])([CH3:34])[CH3:35].[Cl:36][CH2:37][Cl:38].[NH2:10][CH:11]([CH2:12][NH:13][C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[Br:1][c:2]1[cH:3][c:4]([C:7](=[O:9])[NH:10][CH:11]([CH2:12][NH:13][C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])=[O:20])[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:5][s:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1csc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCC(N)c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NCC(NC(=O)c1csc(Br)c1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |